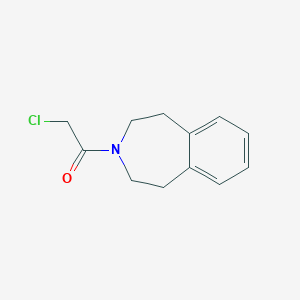![molecular formula C17H23NO3 B7578862 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine, also known as 6-MeO-DALT, is a synthetic psychoactive substance belonging to the class of tryptamines. It was first synthesized in 2005 by David E. Nichols and his team at Purdue University. Since then, it has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine involves its binding to the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is primarily located in the central nervous system and is involved in the regulation of mood, cognition, and perception. By binding to this receptor, 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine can modulate the activity of serotonin, a neurotransmitter that is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine are not yet fully understood. However, it has been found to produce hallucinogenic effects, similar to those of other tryptamines such as psilocybin and DMT. It has also been found to produce changes in perception, mood, and thought processes. These effects are thought to be mediated by its binding to the 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine in lab experiments is its unique chemical structure, which makes it a useful tool for studying the function of the 5-HT2A receptor. Its binding to this receptor can be studied using various techniques such as radioligand binding assays and functional assays. However, one limitation of using 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine in lab experiments is its limited availability and high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for the study of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Another direction is to study its effects on other serotonin receptors and their subtypes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine and its mechanism of action. Finally, the development of new synthetic methods for the synthesis of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine may help to improve its availability and reduce its cost, making it more accessible for future research.
Méthodes De Synthèse
The synthesis of 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-6-methoxynaphthalene, which is then reacted with 2-(dimethylamino)ethyl chloride to form 2-(dimethylamino)ethyl 2-bromo-6-methoxynaphthalene. This intermediate is then reacted with 2,2-dimethoxypropane and sodium hydride to form 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine, which is 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine.
Applications De Recherche Scientifique
1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. By activating this receptor, 1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine may help to alleviate symptoms of depression and anxiety.
Propriétés
IUPAC Name |
1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(17(20-3)21-4)18-11-13-5-6-15-10-16(19-2)8-7-14(15)9-13/h5-10,12,17-18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLRXPTYTVCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)NCC1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578783.png)

![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)
![2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
![1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578812.png)
![1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578813.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)
![1-[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578822.png)
![3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578828.png)

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
